molecular formula C22H24N2O4S B2598837 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361481-74-5

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2598837
CAS No.: 361481-74-5
M. Wt: 412.5
InChI Key: PVPAMIWDPWNPOC-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is reacted with butoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: Unique due to its specific substitution pattern and functional groups.

    N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the butoxy group, which may affect its biological activity and solubility.

    4-butoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Different substitution on the phenyl ring, potentially altering its interaction with molecular targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both butoxy and dimethoxyphenyl groups may enhance its solubility and ability to interact with various biological targets.

Properties

IUPAC Name

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-5-12-28-16-8-6-15(7-9-16)21(25)24-22-23-19(14-29-22)18-11-10-17(26-2)13-20(18)27-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPAMIWDPWNPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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